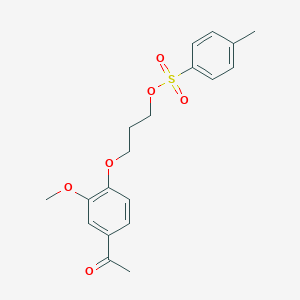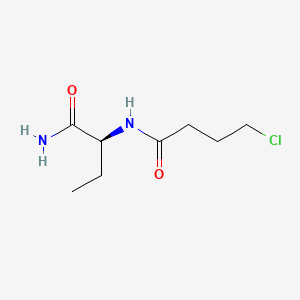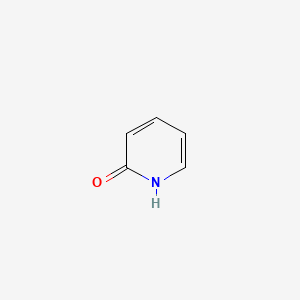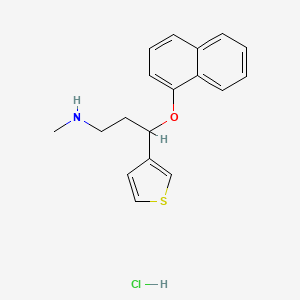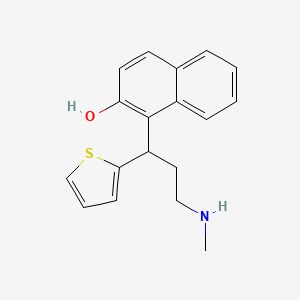
N-Desacetyl Lacosamide HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Desacetyl Lacosamide Hydrochloride, also known as Lacosamide EP Impurity D, is a chemical compound with the molecular formula C11H17ClN2O2 . It is an impurity standard used in scientific research .
Synthesis Analysis
The synthesis of Lacosamide, the parent drug of N-Desacetyl Lacosamide HCl, has been studied extensively. . The 4-phosphate was used for the successful synthesis of Lacosamide with high chemical and chiral purities .
Molecular Structure Analysis
The molecular formula of N-Desacetyl Lacosamide HCl is C11H16N2O2. HCl, and its molecular weight is 208.26 36.46 .
科学的研究の応用
Epilepsy Treatment
Lacosamide is approved as an adjunctive therapy for the management of partial-onset seizures. Clinical trials have demonstrated its efficacy in reducing seizure frequency when used alongside other antiepileptic drugs (AEDs). Its tolerability profile is generally favorable, with the most common adverse reactions being mild to moderate in severity, such as dizziness and headache. The therapeutic effectiveness of Lacosamide has been sustained over long-term treatment periods of up to 8 years, showcasing its potential as a reliable adjunctive therapy in epilepsy management (Hoy, 2013; Hoy, 2018).
Neuropathic Pain
Lacosamide has been investigated for its analgesic properties, particularly in the context of neuropathic pain. Despite the promising preclinical data, the human clinical trials, especially those focusing on painful diabetic neuropathy, have concluded that the extent of pain relief provided by Lacosamide does not warrant its approval for this indication. Nonetheless, the possibility of its utility for other types of neuropathic conditions remains a subject of interest, suggesting a potential area for further research and application (McCleane, 2010).
Pharmacoresistant Epilepsy
Lacosamide's profile suggests its usefulness for patients with pharmacoresistant epilepsy. Its favorable pharmacokinetic profile, including the lack of significant drug interactions and its mechanism of selectively targeting neuronal hyperactivity, positions Lacosamide as a valuable option for managing difficult-to-treat seizures. The efficacy and safety of Lacosamide have been validated in both adult and pediatric populations, underscoring its role in the broader antiepileptic pharmacotherapy landscape (Verrotti et al., 2012).
Synthesis and Chemical Studies
Research into the synthesis of Lacosamide, which could extend to its derivatives such as N-Desacetyl Lacosamide HCl, highlights the progress in developing efficient synthesis methods. Both total synthesis and semi-synthesis approaches have been explored, with ongoing efforts to optimize these processes for industrial-scale production. This research not only contributes to understanding the chemical properties of Lacosamide but also opens pathways for investigating its metabolites and derivatives (Dingqian, 2013).
Safety And Hazards
The safety data sheet for Hydrochloric acid, a component of N-Desacetyl Lacosamide HCl, indicates that it may be corrosive to metals, cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, to wash face, hands, and any exposed skin thoroughly after handling, and to wear protective gloves/protective clothing/eye protection/face protection .
将来の方向性
Lacosamide, the parent drug of N-Desacetyl Lacosamide HCl, has been found to be efficacious and well-tolerated in adults with refractory epilepsy . The pooled 50% responder rate and seizure-free rate were 48% and 9% in all studies, respectively . These results suggest that Lacosamide adjunctive therapy, even with long-term treatment, could be a promising direction for future research .
特性
| { "Design of the Synthesis Pathway": "The synthesis of N-Desacetyl Lacosamide HCl can be achieved by the hydrolysis of Lacosamide HCl using a base catalyst followed by the removal of the acetyl group from the resulting N-desacetyl Lacosamide.", "Starting Materials": [ "Lacosamide HCl", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Ethanol", "Water" ], "Reaction": [ { "Step 1": "Dissolve Lacosamide HCl in ethanol and water mixture" }, { "Step 2": "Add sodium hydroxide to the mixture to adjust the pH to 10-11" }, { "Step 3": "Stir the mixture at room temperature for 2-3 hours" }, { "Step 4": "Acidify the mixture with hydrochloric acid to pH 3-4" }, { "Step 5": "Extract the resulting N-Desacetyl Lacosamide with ethyl acetate" }, { "Step 6": "Dry the organic layer with anhydrous sodium sulfate" }, { "Step 7": "Concentrate the organic layer under reduced pressure to obtain N-Desacetyl Lacosamide as a solid" }, { "Step 8": "Purify the solid by recrystallization from a suitable solvent" }, { "Step 9": "Convert N-Desacetyl Lacosamide to its hydrochloride salt by reacting it with hydrochloric acid in ethanol" }, { "Step 10": "Filter the resulting N-Desacetyl Lacosamide HCl and dry it under vacuum" } ] } | |
CAS番号 |
1322062-76-9 |
製品名 |
N-Desacetyl Lacosamide HCl |
分子式 |
C11H17ClN2O2 |
分子量 |
244.72 |
純度 |
> 95% |
数量 |
Milligrams-Grams |
同義語 |
2-Amino-N-benzyl-3-methoxy-propionamide HCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(3-Hydroxypropoxy)-3-methoxyphenyl]ethanone](/img/structure/B602244.png)
